N(2)-Ethylguanine

Description

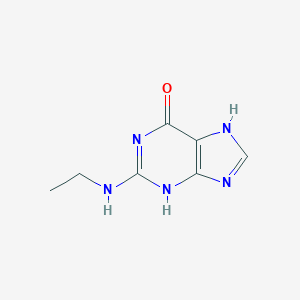

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCHIGIKBKLZIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173216 |

Source

|

| Record name | N(2)-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19545-00-7 |

Source

|

| Record name | N(2)-Ethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(2)-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N(2)-Ethylguanine: From Chemical Structure to Biological Consequences and Detection

Foreword: Understanding the Landscape of DNA Adducts

In the intricate world of molecular toxicology and drug development, the study of DNA adducts—covalent modifications to the DNA molecule—is paramount. These lesions represent the initial step in chemical carcinogenesis and are critical biomarkers for assessing exposure, risk, and the efficacy of therapeutic interventions. Among these, N(2)-Ethylguanine (N²-ethylGua) presents a fascinating case study. Arising from both environmental exposures and endogenous metabolic processes, its impact on DNA replication and cellular fate is nuanced and profound. This guide provides a comprehensive technical overview of N²-ethylGua, designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this specific DNA lesion. We will move beyond simple descriptions to explore the causal relationships that govern its formation, its interaction with cellular machinery, and the state-of-the-art methodologies for its detection and quantification.

Section 1: The Chemical and Physicochemical Identity of this compound

This compound is a purine derivative where an ethyl group is covalently attached to the exocyclic amino group (N²) of the guanine base. This seemingly minor modification has significant steric and electronic consequences, projecting the ethyl moiety into the minor groove of the DNA double helix.[1] This positioning is a critical determinant of its biological activity, distinguishing it from other alkylated guanines, such as O⁶-ethylguanine, which protrude into the major groove.

Core Chemical Structure

The foundational structure consists of the bicyclic purine core of guanine, with the defining ethyl group at the N² position.

Molecular Formula: C₇H₉N₅O[2] Molecular Weight: 179.18 g/mol [2][3]

Physicochemical Properties

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₇H₉N₅O | [2] |

| Molecular Weight | 179.18 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | (Predicted based on guanine analogs) |

| Melting Point | >300 °C | (Predicted, similar to 9-ethylguanine)[4] |

| Solubility | Soluble in DMSO; sparingly soluble in acidified water; insoluble in neutral water, alcohol, ether | (Predicted based on guanine and 9-ethylguanine)[5][6] |

| pKa | ~9.7 | (Predicted, similar to 9-ethylguanine)[6] |

Section 2: Biological Formation and Significance

The presence of N²-ethylGua in biological systems is not accidental; it is a direct consequence of exposure to specific ethylating agents, most notably acetaldehyde, the primary metabolite of ethanol.[7]

The Ethanol Metabolism Pathway to N²-Ethylguanine

The link between alcohol consumption and an increased risk for certain cancers is well-established.[7] The formation of N²-ethylGua is a key mechanistic link in this association. The process begins with the oxidation of ethanol to acetaldehyde, which can then form a Schiff base with the N²-amino group of guanine. Subsequent in vivo reduction stabilizes this adduct, yielding N²-ethylguanine.[1][7] This pathway underscores why N²-ethylGua is detected in the DNA of both alcoholic and non-alcoholic individuals, as acetaldehyde is also generated from other endogenous and environmental sources.[1]

Sources

- 1. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 19545-00-7 [chemicalbook.com]

- 3. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-ETHYLGUANINE | 879-08-3 [chemicalbook.com]

- 5. Guanine | 73-40-5 [chemicalbook.com]

- 6. 9-ETHYLGUANINE CAS#: 879-08-3 [m.chemicalbook.com]

- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of N(2)-Ethylguanine from Acetaldehyde: Mechanism, Validation, and Significance

Abstract

Acetaldehyde, a carcinogenic metabolite of ethanol and a ubiquitous environmental compound, poses a significant threat to genomic integrity. Its primary mechanism of action involves the covalent modification of DNA, forming a spectrum of DNA adducts. Among these, N(2)-Ethylguanine (N2-EtG) stands out as a crucial lesion due to its relative stability and utility as a biomarker for acetaldehyde exposure. This technical guide provides an in-depth exploration of the chemical mechanism underlying the formation of this compound from the reaction of acetaldehyde with the guanine base in DNA. We will dissect the multi-step reaction pathway, discuss methods for its experimental validation, and contextualize its toxicological importance for researchers in oncology, toxicology, and drug development.

Introduction: Acetaldehyde, a Potent Genotoxin

Acetaldehyde (AA) is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Human exposure is widespread, originating from both exogenous sources—such as alcohol consumption, tobacco smoke, and industrial emissions—and endogenous metabolic processes. The primary pathway for alcohol-related carcinogenesis is believed to be the in vivo oxidation of ethanol to acetaldehyde[1][2]. Individuals with genetic polymorphisms in enzymes like aldehyde dehydrogenase 2 (ALDH2), which is responsible for detoxifying acetaldehyde, exhibit significantly higher levels of acetaldehyde-induced DNA damage and an elevated risk for certain cancers[1][3][4].

The carcinogenicity of acetaldehyde is intrinsically linked to its ability to react with biological macromolecules, most notably DNA. Acetaldehyde is an electrophile that readily attacks nucleophilic sites on DNA bases, leading to the formation of covalent adducts. These adducts can disrupt the structure of the DNA helix, block replication and transcription, and lead to mutations if not properly repaired[5][6][7][8]. The major adduct formed is N(2)-ethylidene-2'-deoxyguanosine (N(2)-ethylidene-dG), an unstable Schiff base[1][3][9][10]. This initial adduct can undergo further reactions, including reduction to the more stable N(2)-ethyl-2'-deoxyguanosine (N(2)-Et-dG), which is the focus of this guide[1][9][11].

The Core Mechanism: From Aldehyde to Stable Adduct

The formation of this compound from acetaldehyde and the guanine residue within DNA is a two-step process involving an initial reversible reaction followed by an in vivo reduction.

Step 1: Nucleophilic Attack and Schiff Base Formation

The reaction initiates with the nucleophilic attack of the exocyclic N(2) amino group of guanine on the electrophilic carbonyl carbon of acetaldehyde. The N(2) position of guanine is a primary target for aldehydes due to the high electron density of the amino group[1][12]. This reaction is a classic condensation reaction that results in the formation of a carbinolamine intermediate, which then rapidly dehydrates to form an imine, also known as a Schiff base.

This primary adduct is specifically named N(2)-ethylidene-dG . It is characterized by a C=N double bond connecting the ethylidene group of acetaldehyde to the N(2) atom of guanine[1][9][13].

-

Causality: The reaction is driven by the inherent electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of guanine's exocyclic amine. The cellular environment, typically aqueous and near-neutral pH, facilitates the proton transfers necessary for the dehydration step. While the formation of the N(2)-ethylidene-dG adduct is reversible, its presence within the DNA helix lends it a degree of stability compared to the free nucleoside[3][4][9].

Step 2: In Vivo Reduction to this compound

The N(2)-ethylidene-dG Schiff base, while relatively stable within the DNA duplex, is still a reactive species[3][4]. It can be converted to the chemically stable and irreversible this compound (N(2)-EtG) adduct through a reduction reaction. This reduction converts the imine (C=N) double bond into a single amine (C-N) bond.

While the precise endogenous reducing agents in vivo are not fully elucidated, it is suggested that this reduction can occur under physiological conditions[5]. The detection of low levels of N(2)-EtG in the DNA of alcoholic patients supports the hypothesis that this conversion happens within the cell[5]. For experimental purposes, this reduction is often intentionally carried out using chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) to stabilize the adduct for quantification[1][10][14]. This chemical stabilization is a cornerstone of analytical methods designed to measure acetaldehyde exposure by using N(2)-EtG as a biomarker[1][10][15].

The resulting N(2)-EtG adduct is a stable modification to the DNA, with the ethyl group projecting into the minor groove of the DNA helix[2][6].

Caption: The two-step mechanism of this compound formation.

Experimental Validation and Detection Protocols

The instability of the initial N(2)-ethylidene-dG adduct makes its direct measurement challenging. Therefore, the standard and trusted methodology involves converting it to the stable N(2)-EtG adduct via chemical reduction, followed by highly sensitive analytical techniques.

Core Experimental Workflow

The quantification of N(2)-EtG from biological samples (e.g., tissues, cells, blood) follows a rigorous, multi-step process designed to ensure accuracy and reproducibility.

Caption: Standard workflow for N(2)-EtG adduct analysis.

Protocol: Quantification of N(2)-EtG in DNA by LC-MS/MS

This protocol provides a self-validating system through the use of isotopically labeled internal standards.

-

DNA Isolation: Extract genomic DNA from the sample using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Quantify the DNA concentration using UV-Vis spectrophotometry.

-

Internal Standard Spiking: To a known amount of DNA (e.g., 100 µg), add a precise amount of a stable, isotopically labeled internal standard, such as [¹⁵N₅]N(2)-ethyl-dG. This is critical for accurate quantification as it accounts for sample loss during processing and variations in ionization efficiency.

-

Reductive Stabilization: Add sodium cyanoborohydride (NaBH₃CN) to the DNA solution to a final concentration of 10-20 mg/mL. Incubate at 37°C for 1-2 hours. This step converts all N(2)-ethylidene-dG adducts to the stable N(2)-EtG form[10][14].

-

Enzymatic Hydrolysis: Precipitate the DNA to remove the reducing agent. Resuspend the DNA in a suitable buffer and perform enzymatic hydrolysis to break the DNA down into its constituent deoxynucleosides. This is typically a two-step process using DNase I, followed by alkaline phosphatase and phosphodiesterase.

-

Solid-Phase Extraction (SPE): Purify the hydrolyzed sample using a C18 SPE cartridge to remove enzymes, salts, and other interfering substances. Elute the deoxynucleosides with methanol.

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 HPLC column to separate the N(2)-EtG from the more abundant normal deoxynucleosides.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific mass transition for N(2)-EtG (e.g., m/z 296 → m/z 180).

-

Simultaneously monitor the mass transition for the isotopically labeled internal standard (e.g., m/z 301 → m/z 185).

-

-

Quantification: Create a standard curve using known amounts of N(2)-EtG. The adduct level in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Results are typically expressed as adducts per 10⁷ or 10⁸ normal guanines.

-

Quantitative Data and Toxicological Significance

The levels of acetaldehyde-derived DNA adducts are directly correlated with exposure and genetic susceptibility. Studies in mouse models have provided compelling quantitative data.

Table 1: Hepatic N(2)-ethylidene-dG Levels in Mice After Ethanol Consumption [3][4]

| Aldh2 Genotype | Treatment Group | Adduct Level (per 10⁷ bases) |

| Wild-Type (+/+) | Control | 1.9 ± 0.7 |

| Wild-Type (+/+) | 20% Ethanol | 7.9 ± 1.8 |

| Heterozygous (+/-) | 20% Ethanol | 23.3 ± 4.0 |

| Knockout (-/-) | 20% Ethanol | 79.9 ± 14.2 |

Data adapted from Matsuda et al. (2006).

This data clearly demonstrates that a deficiency in the ALDH2 enzyme, which metabolizes acetaldehyde, leads to a dramatic, dose-dependent increase in the formation of the N(2)-ethylidene-dG adduct in the liver upon alcohol consumption[3][4].

The toxicological relevance of N(2)-EtG lies in its ability to interfere with DNA metabolism. While some studies suggest it is a weak mutagen, it poses a significant block to DNA replication by high-fidelity replicative polymerases[2][7][8]. This blockage can stall replication forks, potentially leading to more deleterious events like double-strand breaks. To overcome this block, cells may employ specialized, lower-fidelity translesion synthesis (TLS) polymerases (like DNA polymerase η or ι) to replicate past the lesion, a process that can introduce mutations[2][5][6][7][8]. The presence of N(2)-EtG serves as a permanent record of acetaldehyde exposure and a persistent threat to the stability of the genome.

Conclusion

The formation of this compound is a critical event in the cascade of acetaldehyde-induced genotoxicity. The mechanism proceeds through a well-defined pathway involving the formation of an unstable N(2)-ethylidene-dG Schiff base, which is subsequently stabilized by reduction. This stable adduct serves as a reliable and quantifiable biomarker of acetaldehyde exposure and is directly linked to factors influencing acetaldehyde metabolism, such as alcohol consumption and ALDH2 genotype. Understanding this mechanism and the robust protocols for its detection provides researchers with essential tools to investigate the role of acetaldehyde in carcinogenesis and to develop strategies for prevention and intervention.

References

-

Matsuda, T., et al. (2002). Chemo- And Regio-Selective Modifications of Nucleic Acids by Acetaldehyde and Crotonaldehyde. Nucleic Acids Research Supplement, (2), 21-2. [Link]

-

Matsuda, T., et al. (2006). Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol. Carcinogenesis, 27(9), 1853-1858. [Link]

-

Yuan, J. M., et al. (2022). Analysis of Novel DNA Adducts Derived from Acetaldehyde. International Journal of Molecular Sciences, 23(21), 13478. [Link]

-

Brooks, P. J., & Theruvathu, J. A. (2017). Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis. Oncohema Key. [Link]

-

Nakano, T., et al. (2019). Acetaldehyde forms covalent GG intrastrand crosslinks in DNA. Nucleic Acids Research, 47(2), 565-573. [Link]

-

Pluskota-Karwatka, D., et al. (2006). Formation of Conjugate Adducts in the Reactions of Malonaldehyde−Acetaldehyde and Malonaldehyde−Formaldehyde with Guanosine. Chemical Research in Toxicology, 19(7), 920-926. [Link]

-

Cheng, G., et al. (2003). Reactions of formaldehyde plus acetaldehyde with deoxyguanosine and DNA: formation of cyclic deoxyguanosine adducts and formaldehyde cross-links. Chemical Research in Toxicology, 16(2), 145-152. [Link]

-

Balbo, S., et al. (2014). Identification of New Markers of Alcohol-Derived DNA Damage in Humans. Cancer Epidemiology, Biomarkers & Prevention, 23(11), 2275-2283. [Link]

-

Patel, D. J., et al. (2011). Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι. Journal of Biological Chemistry, 286(34), 29978-29988. [Link]

-

Matsuda, T., et al. (2006). Increased formation of hepatic N2-ethylidene-2′-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol. Carcinogenesis, 27(9), 1853-1858. [Link]

-

ResearchGate. (n.d.). Formation of acetaldehyde-deoxyguanosine adducts. ResearchGate. [Link]

-

Stein, S., et al. (2007). Sequence distribution of acetaldehyde-derived N2-ethyl-dG adducts along duplex DNA. Toxicology and Applied Pharmacology, 223(3), 253-261. [Link]

-

Petrova, V. N., et al. (2015). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. Nucleic Acids Research, 43(13), 6325-6338. [Link]

-

ResearchGate. (n.d.). Formation of acetaldehyde-mediated DNA adducts. ResearchGate. [Link]

-

ResearchGate. (n.d.). Formation of the N2-ethylidene-dG adduct and the N2-ethyl-dG adduct due to acetaldehyde production from ethanol. ResearchGate. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the formation of endogenous and exogenous N 2 -ethylidene-dG using [ 13 C 2 ]-acetaldehyde. ResearchGate. [Link]

-

Vande Berg, B. J., et al. (2010). BYPASS OF N2-ETHYLGUANINE BY HUMAN DNA POLYMERASE κ. Journal of Biological Chemistry, 285(4), 2416-2424. [Link]

-

Choi, J.-Y., & Guengerich, F. P. (2006). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. Chemical Research in Toxicology, 19(8), 1100-1108. [Link]

-

Choi, J. Y., et al. (2006). The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha. Chemical Research in Toxicology, 19(8), 1100-1108. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BYPASS OF N2-ETHYLGUANINE BY HUMAN DNA POLYMERASE κ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 10. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetaldehyde forms covalent GG intrastrand crosslinks in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Biological Significance of N(2)-Ethylguanine in DNA: A Technical Guide

Abstract

N(2)-Ethylguanine (N(2)-EtG) is a significant DNA adduct resulting from exposure to ethylating agents, including acetaldehyde, the primary metabolite of ethanol. This guide provides a comprehensive technical overview of the biological importance of N(2)-EtG, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanisms of its formation, its profound impact on DNA replication and transcription, the cellular repair pathways that counteract this form of damage, and the advanced analytical techniques for its detection. This document is structured to offer a deep understanding of N(2)-EtG's role as a biomarker for assessing exposure to ethylating agents and its implications in carcinogenesis.

Introduction: The Genesis of this compound

The structural integrity of DNA is under constant assault from both endogenous and environmental agents. Among the myriad forms of DNA damage, alkylation of nucleobases represents a critical class of lesions with significant biological consequences. This compound (N(2)-EtG) is a DNA adduct formed by the addition of an ethyl group to the exocyclic N(2) position of guanine.[1][2] This modification arises from exposure to various ethylating agents, with a notable source being acetaldehyde, the primary metabolite of ethanol.[2][3][4][5]

The formation of N(2)-EtG is of particular interest due to its association with alcohol consumption and its potential role in alcohol-related cancers.[3][4] When ethanol is metabolized in the body, it is oxidized to acetaldehyde, a reactive compound that can interact with DNA to form adducts.[3][6] The initial product of acetaldehyde's reaction with deoxyguanosine is N(2)-ethylidene-dG, an unstable adduct that can be reduced to the more stable N(2)-EtG.[1][6] This stability makes N(2)-EtG a valuable biomarker for quantifying acetaldehyde-induced DNA damage.[4][6] Beyond alcohol metabolism, N(2)-EtG can also be formed from exposure to other environmental and industrial ethylating agents, such as N-ethyl-N-nitrosourea (ENU).[7]

The presence of an ethyl group in the minor groove of the DNA helix, where N(2)-EtG resides, introduces a steric hindrance that can disrupt the normal functioning of DNA processing enzymes.[3] This guide will explore the multifaceted biological significance of this seemingly minor modification to the DNA structure.

The Mutagenic Landscape of this compound

The formation of N(2)-EtG in a DNA template poses a significant challenge to the cellular machinery responsible for DNA replication and transcription. The ethyl group's projection into the minor groove can physically obstruct the active sites of DNA polymerases, leading to replication fork stalling and potential cytotoxic and mutagenic outcomes.[3]

A Roadblock for Replicative DNA Polymerases

Studies have demonstrated that N(2)-EtG is a potent blocker of replicative DNA polymerases, such as DNA polymerase α.[8][9] The steric clash between the ethyl group and the polymerase active site is thought to disrupt the precise protein-DNA contacts necessary for high-fidelity replication.[3] The efficiency of nucleotide insertion opposite N(2)-EtG by DNA polymerase α is dramatically reduced, by as much as 10,000-fold compared to an unmodified guanine.[9] Furthermore, even if the correct nucleotide (cytosine) is inserted, the subsequent extension step is also significantly inhibited.[8][9]

Translesion Synthesis: A Double-Edged Sword

To overcome such replication blocks, cells employ specialized translesion synthesis (TLS) DNA polymerases. These polymerases, belonging to the Y-family, have more open and flexible active sites that can accommodate bulky DNA lesions.

-

DNA Polymerase η (Eta): This polymerase can bypass N(2)-EtG in a relatively accurate manner, preferentially inserting the correct nucleotide, cytosine.[8][9] This suggests a mechanism to mitigate the mutagenic potential of this lesion.[8][9] However, the bypass is not always perfect, and misincorporation can still occur.

-

DNA Polymerase ι (Iota): DNA polymerase ι also demonstrates the ability to bypass N(2)-EtG. Structural studies have revealed that it achieves this by rotating the adducted guanine base into the syn conformation, which repositions the ethyl group into the major groove, thus alleviating the steric hindrance.[3]

-

DNA Polymerase κ (Kappa): This polymerase can efficiently and accurately bypass N(2)-EtG, with fidelity similar to that of bypassing an unmodified guanine.[2]

While TLS polymerases provide a crucial mechanism for tolerating DNA damage and preventing replication fork collapse, their lower fidelity compared to replicative polymerases means that their action can introduce mutations. The miscoding potential of N(2)-EtG has been observed to lead to G→C transversions in certain contexts.[5]

Transcriptional Blockage

The presence of N(2)-EtG not only affects DNA replication but can also impede transcription. The bulky nature of the adduct can stall RNA polymerase, leading to a halt in gene expression.[1] This transcriptional blockage can have significant consequences for cellular function and viability.

Cellular Defense: Repairing this compound Damage

Given the detrimental effects of N(2)-EtG, cells have evolved sophisticated DNA repair mechanisms to remove this lesion and restore the integrity of the genome. The primary pathways involved in the repair of N(2)-EtG are Transcription-Coupled Nucleotide Excision Repair (TC-NER) and potentially other mechanisms that are still being fully elucidated.

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

TC-NER is a specialized sub-pathway of Nucleotide Excision Repair (NER) that specifically removes DNA lesions from the transcribed strand of active genes.[1] The stalling of RNA polymerase at an N(2)-EtG adduct serves as a damage recognition signal, initiating the TC-NER cascade.[1] Key proteins involved in this process, such as CSA and CSB, are recruited to the site of the stalled polymerase, leading to the assembly of the NER machinery to excise the damaged oligonucleotide and synthesize a new, error-free strand.[1] Studies have shown that the repair of N(2)-dGuo adducts larger than a methyl group heavily relies on the TC-NER pathway.[1]

Diagram: this compound and its Impact on DNA Replication and Repair

Caption: Formation, consequences, and repair of this compound.

Analytical Methodologies for this compound Detection

The accurate and sensitive detection of N(2)-EtG in biological samples is crucial for its validation as a biomarker of exposure and for understanding its role in disease. Several analytical techniques have been developed for this purpose, with mass spectrometry-based methods being the gold standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of DNA adducts.[4][10][11] The general workflow involves the following steps:

-

DNA Isolation: DNA is extracted from biological samples such as blood or tissues.[6]

-

DNA Hydrolysis: The isolated DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.

-

Sample Cleanup: The hydrolysate is purified, often using solid-phase extraction (SPE), to remove interfering substances.[11]

-

LC Separation: The purified sample is injected into a liquid chromatograph to separate the different nucleosides or bases.

-

MS/MS Detection: The separated components are introduced into a tandem mass spectrometer. N(2)-EtG is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.[6][11]

Isotope dilution LC-MS/MS, which utilizes a stable isotope-labeled internal standard, is often employed to enhance the accuracy and precision of quantification.[10][11]

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) can also be used for the detection of N(2)-EtG.[12] This method relies on the use of antibodies that specifically recognize and bind to the N(2)-EtG adduct. While generally less sensitive and specific than LC-MS/MS, ELISAs offer a high-throughput and cost-effective option for screening large numbers of samples.[12]

Table 1: Comparison of Analytical Methods for this compound Detection

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Principle | Separation by chromatography, detection by mass and fragmentation | Antibody-antigen binding |

| Sensitivity | Very High (fmol to amol range)[11][13] | Moderate to High |

| Specificity | Very High | Good, but potential for cross-reactivity |

| Throughput | Moderate | High |

| Cost | High | Low |

| Instrumentation | Complex and expensive | Relatively simple and widely available |

| Application | Gold standard for quantitative analysis | Screening and semi-quantitative analysis |

Experimental Protocol: Quantification of N(2)-EtG in DNA by LC-MS/MS

This protocol provides a generalized procedure for the analysis of N(2)-EtG. Specific parameters may need to be optimized based on the instrumentation and sample type.

-

DNA Extraction: Isolate DNA from the biological sample using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit).[6]

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.

-

DNA Hydrolysis:

-

To an aliquot of DNA (e.g., 50-100 µg), add a stable isotope-labeled internal standard (e.g., [¹⁵N₅]N(2)-EtG).

-

Perform enzymatic hydrolysis using a cocktail of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA into individual nucleosides.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., C18) with methanol and then with water.

-

Load the hydrolyzed DNA sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the nucleosides with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.[6]

-

Separate the nucleosides using a gradient elution program (e.g., with a mobile phase of acetic acid and methanol).[6]

-

Detect and quantify N(2)-EtG and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[6] The specific precursor-to-product ion transitions for N(2)-EtG (e.g., m/z 296.16 > 180.16) and the internal standard should be monitored.[6]

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of N(2)-EtG standards.

-

Calculate the concentration of N(2)-EtG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Diagram: Workflow for LC-MS/MS Analysis of this compound

Caption: A typical workflow for this compound analysis.

This compound as a Biomarker and its Role in Carcinogenesis

The presence and levels of N(2)-EtG in human tissues have significant implications for both risk assessment and our understanding of cancer development.

A Biomarker of Exposure

N(2)-EtG has emerged as a promising biomarker for assessing exposure to ethylating agents, particularly acetaldehyde from alcohol consumption.[4] Studies have shown a positive correlation between alcohol consumption and the levels of N(2)-EtG in the DNA of human blood cells.[4] Drinkers have been found to have significantly higher levels of this adduct compared to non-drinkers, with a dose-dependent relationship observed.[4] This makes the quantification of N(2)-EtG a valuable tool in epidemiological studies investigating the link between alcohol consumption and cancer risk.

Implications in Carcinogenesis

The mutagenic potential of N(2)-EtG, coupled with its ability to stall DNA replication and transcription, strongly suggests its involvement in the initiation and progression of cancer.[14] The accumulation of mutations due to the misreplication of N(2)-EtG-containing DNA can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, key events in carcinogenesis. The link between alcohol consumption and an increased risk for various cancers, including those of the head and neck, esophagus, and liver, may be partly attributable to the genotoxic effects of acetaldehyde-derived DNA adducts like N(2)-EtG.[4]

Conclusion and Future Directions

This compound is a biologically significant DNA lesion with far-reaching implications for genomic stability and human health. Its formation, primarily from exposure to acetaldehyde, links alcohol consumption directly to DNA damage. The ability of N(2)-EtG to block DNA replication and transcription underscores its cytotoxic and mutagenic potential. While cells possess repair mechanisms to counteract this damage, the fidelity of these processes is not absolute, and the persistence of N(2)-EtG can contribute to the accumulation of mutations and an increased risk of cancer.

The development of sensitive analytical methods, particularly LC-MS/MS, has been instrumental in establishing N(2)-EtG as a reliable biomarker of exposure to ethylating agents. Future research should focus on further elucidating the complex interplay between N(2)-EtG formation, its repair, and the individual genetic factors that may influence susceptibility to its genotoxic effects. A deeper understanding of these processes will be critical for developing effective strategies for cancer prevention and for the risk assessment of environmental and lifestyle-related exposures to ethylating agents.

References

-

Perrino, F. W., Blans, P., Harvey, S., & Fishbein, J. C. (2003). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. Chemical Research in Toxicology, 16(12), 1616–1623. [Link]

-

Minko, I. G., et al. (2018). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. DNA Repair, 71, 54-62. [Link]

-

Saparbaev, M., et al. (2015). Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo. Nucleic Acids Research, 43(10), 4977-4987. [Link]

-

Pence, M. G., et al. (2009). Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι. Journal of Biological Chemistry, 284(3), 1732-1740. [Link]

-

Perrino, F. W., Blans, P., Harvey, S., & Fishbein, J. C. (2003). The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha. Chemical Research in Toxicology, 16(12), 1616-23. [Link]

-

Pence, M. G., et al. (2011). BYPASS OF N2-ETHYLGUANINE BY HUMAN DNA POLYMERASE κ. DNA Repair, 10(1), 56-64. [Link]

-

Putri, D. D., et al. (2024). Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2'-deoxyguanosine in dried blood spot. Rasayan Journal of Chemistry, 17(3), 2205-2213. [Link]

-

Patra, A., et al. (2019). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry, 294(30), 11449-11462. [Link]

-

Balbo, S., et al. (2008). N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA. Cancer Epidemiology, Biomarkers & Prevention, 17(11), 3026-3032. [Link]

-

Pauly, G. T., et al. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Cancer Research, 52(7), 2008-11. [Link]

-

Srivenugopal, K. S., & Singer, B. (1988). Formation of N2,3-ethanoguanine in DNA after in vitro treatment with the therapeutic agent, N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. Carcinogenesis, 9(7), 1321-1324. [Link]

-

Chen, H. J., & Sayer, J. M. (2001). Miscoding potential of the N2-ethyl-2'-deoxyguanosine DNA adduct by the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I. Biochemistry, 40(13), 3983-91. [Link]

-

Choi, J. Y., et al. (2012). Basis of miscoding of the DNA adduct N2,3-ethenoguanine by human Y-family DNA polymerases. The Journal of biological chemistry, 287(42), 35339–35348. [Link]

-

Perrino, F. W., et al. (2003). The N2-Ethylguanine and the O6-Ethyl- and O 6-Methylguanine Lesions in DNA: Contrasting Responses from the "Bypass" DNA Polymerase η and the Replicative DNA Polymerase α. ResearchGate. [Link]

-

Geacintov, N. E., & Shafirovich, V. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. International Journal of Molecular Sciences, 22(5), 2696. [Link]

-

Balbo, S., et al. (2014). Analysis of Novel DNA Adducts Derived from Acetaldehyde. International Journal of Molecular Sciences, 15(7), 12199–12211. [Link]

-

Yen, T. Y., et al. (1996). Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 31(11), 1271–1276. [Link]

-

Bodel, W. J., & K-S.C., K. (2010). The Formation and Biological Significance of N7-Guanine Adducts. Carcinogenesis, 31(1), 19-30. [Link]

-

Chen, H. J., et al. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(11), 1956-62. [Link]

-

Chen, H. J., et al. (2004). Liquid chromatography-electrospray ionization tandem mass spectrometry analysis of 7-ethylguanine in human liver DNA. Chemical research in toxicology, 17(7), 907–912. [Link]

-

To, M. D., et al. (2002). DNA Mismatch Repair Deficiency Stimulates N-Ethyl-N-nitrosourea-induced Mutagenesis and Lymphomagenesis. Cancer Research, 62(12), 3370-3377. [Link]

-

National Technical Information Service. (1987). Carcinogen-DNA adducts Introduction, Literature Summary, and Recommendations. U.S. Department of Commerce. [Link]

-

Chen, H. J., & Chao, M. R. (2013). Simultaneous quantitative analysis of N-3-ethyladenine and N-7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(2-3), 1029–1037. [Link]

-

Yen, T. Y., et al. (1996). Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry. Semantic Scholar. [Link]

-

Chen, H. J., et al. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(11), 1956–1962. [Link]

-

Chao, M. R., et al. (2006). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and bioanalytical chemistry, 386(2), 336–345. [Link]

-

Asim, M., et al. (2021). Unboxing the molecular modalities of mutagens in cancer. Signal Transduction and Targeted Therapy, 6(1), 25. [Link]

-

Singh, R., et al. (2010). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 23(7), 1261–1267. [Link]

-

Chen, H. J., & Chao, M. R. (2013). Simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(2-3), 1029-37. [Link]

-

Margison, G. P., & O'Connor, P. J. (1990). Mechanisms of carcinogenicity/chemotherapy by O6-methylguanine. Carcinogenesis, 11(10), 1651-6. [Link]

-

van Zeeland, A. A., et al. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental health perspectives, 62, 163–169. [Link]

Sources

- 1. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BYPASS OF N2-ETHYLGUANINE BY HUMAN DNA POLYMERASE κ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miscoding potential of the N2-ethyl-2'-deoxyguanosine DNA adduct by the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-electrospray ionization tandem mass spectrometry analysis of 7-ethylguanine in human liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unboxing the molecular modalities of mutagens in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N(2)-Ethylguanine in Ethanol-Induced Carcinogenesis: From Metabolism to Mutagenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanol consumption is a well-established risk factor for various cancers, particularly of the upper aerodigestive tract, liver, and colorectum.[1] The carcinogenic properties of ethanol are not attributed to the molecule itself, but rather to its primary metabolite, acetaldehyde.[2][3] Acetaldehyde is a highly reactive electrophile that readily forms covalent adducts with DNA, leading to genetic instability and initiating carcinogenic processes.[4][5] Among the various DNA lesions it causes, N(2)-ethylguanine, derived from the reaction of acetaldehyde with guanine residues, has emerged as a critical player and a key biomarker in understanding ethanol-mediated cancer development. This technical guide provides an in-depth exploration of the formation of this compound, its biological consequences on DNA replication and repair, state-of-the-art methodologies for its detection, and its profound implications for carcinogenesis, particularly in genetically susceptible populations.

The Genesis of a Carcinogen: Ethanol Metabolism and Acetaldehyde Production

The journey from a consumed alcoholic beverage to a potentially cancerous lesion begins with the metabolic conversion of ethanol to acetaldehyde. This biotransformation occurs primarily in the liver via two main enzymatic pathways.

-

Alcohol Dehydrogenase (ADH): The principal pathway involves the cytosolic enzyme alcohol dehydrogenase (ADH), which oxidizes ethanol to acetaldehyde using NAD+ as a cofactor.[6][7]

-

Microsomal Ethanol Oxidizing System (MEOS): Chronic alcohol consumption induces the MEOS pathway, which utilizes the cytochrome P450 enzyme CYP2E1.[5][6] This system also generates reactive oxygen species (ROS), contributing to a state of oxidative stress that can further damage cellular macromolecules, including DNA.

The resulting acetaldehyde is a potent toxin and a Group 1 carcinogen.[3][8] Its detoxification is mediated by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2), which converts it to non-toxic acetate.[7] However, this detoxification is not always efficient. Genetic polymorphisms in the ALDH2 gene, particularly the ALDH2*2 allele prevalent in East Asian populations, result in a nearly inactive enzyme.[9] Individuals with this polymorphism accumulate high levels of acetaldehyde after even moderate alcohol consumption, placing them at a significantly elevated risk for cancers of the upper gastrointestinal tract.[1][2]

Visualizing the Metabolic Pathway

The following diagram illustrates the core pathways of ethanol metabolism, highlighting the production of the genotoxic intermediate, acetaldehyde, and its subsequent reaction with DNA.

Caption: Ethanol metabolism to acetaldehyde and subsequent DNA adduct formation.

The Molecular Lesion: Formation and Structure of this compound

Acetaldehyde's carcinogenicity stems from its ability to directly damage DNA.[4] It reacts preferentially with the exocyclic amino group (N2) of deoxyguanosine (dG) to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG).[10][11] While N2-ethylidene-dG is the most abundant adduct formed, its instability makes direct measurement challenging.[10][12]

In vivo, this unstable adduct can be stabilized through a reduction step, likely by cellular reducing agents, to form the chemically stable N2-ethyl-2'-deoxyguanosine (N2-Et-dG), which we refer to broadly as this compound.[1][13] It is this stable form that persists in the genome, serving as a lasting fingerprint of acetaldehyde exposure and a substrate for the cellular DNA replication and repair machinery. The ethyl group of N(2)-Et-dG protrudes into the minor groove of the DNA double helix, a position that can interfere with the function of DNA-processing enzymes.[14]

Biological Consequences: Replication Blockade and Translesion Synthesis

The presence of an N(2)-Et-dG adduct in the DNA template poses a significant challenge to the cell's replicative machinery.

Stalling of Replicative Polymerases

High-fidelity replicative DNA polymerases, such as DNA polymerase alpha (Pol α), are responsible for the bulk of DNA synthesis. These enzymes have highly constrained active sites that ensure accurate Watson-Crick base pairing. The N(2)-Et-dG adduct, with its ethyl group in the minor groove, causes a steric clash that blocks the progression of Pol α.[14][15][16] This replication blockage, if unresolved, can lead to the collapse of the replication fork, resulting in double-strand breaks and chromosomal instability—hallmarks of cancer.[4]

Error-Prone Bypass by Translesion Synthesis (TLS) Polymerases

To overcome such replication blocks, cells employ a specialized class of low-fidelity polymerases known as translesion synthesis (TLS) polymerases. These enzymes, such as DNA polymerase eta (Pol η) and iota (Pol ι), have more open and flexible active sites that can accommodate damaged or adducted bases.[14]

-

DNA Polymerase η (Pol η): Studies have shown that Pol η can efficiently and accurately bypass the N(2)-Et-dG lesion by inserting the correct nucleotide, cytosine, opposite the adduct.[15][16] This suggests a potentially error-free bypass mechanism.

-

DNA Polymerase ι (Pol ι): Pol ι also facilitates bypass of N(2)-Et-dG. Structural studies reveal that it achieves this by rotating the adducted guanine base into a syn conformation, which moves the ethyl group into the major groove, thus accommodating the incoming nucleotide.[14]

While these TLS polymerases allow replication to proceed, their lower fidelity increases the risk of incorporating the wrong nucleotide, leading to mutations. Although some studies suggest accurate bypass of N(2)-Et-dG, the process is not foolproof and can contribute to the mutational landscape observed in alcohol-related cancers.[10][14]

Visualizing Replication Stress

The following diagram illustrates the cellular response to an N(2)-Et-dG adduct during DNA replication, showing the stall of a replicative polymerase and the subsequent bypass by a TLS polymerase.

Caption: Stalling of replicative polymerase and bypass of N(2)-Et-dG by TLS polymerase.

Cellular Defense: DNA Repair Pathways

The persistence of DNA adducts is a race between their formation and their removal by DNA repair pathways. The N(2) position of guanine is a common site for damage from various aldehydes.[17] While small base modifications are typically handled by the Base Excision Repair (BER) pathway, larger, helix-distorting lesions are substrates for Nucleotide Excision Repair (NER).[18]

Research indicates that N(2)-dG adducts larger than a simple methyl group, including this compound, are potent blockers of transcription.[17] This transcription blockage serves as a signal to recruit a specific sub-pathway of NER known as Transcription-Coupled NER (TC-NER). Studies have shown that the removal of transcription-blocking N(2)-dG adducts relies heavily on the TC-NER pathway, which specifically repairs lesions on the actively transcribed strand of DNA, thereby restoring gene expression.[17] Failure or inefficiency in this repair process allows the adduct to persist, increasing the probability of mutagenesis during the next round of DNA replication.

Detection and Quantification: A Methodological Deep Dive

Accurately quantifying N(2)-Et-dG in biological samples is paramount for its validation as a biomarker of alcohol-induced DNA damage. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its exceptional sensitivity and specificity.[19][20][21]

The Quantification Workflow

The process involves several critical steps, from sample preparation to instrumental analysis. A key challenge is the inherent instability of the initial N(2)-ethylidene-dG adduct. To ensure all acetaldehyde-guanine adducts are measured, a chemical reduction step is integrated into the workflow to convert any remaining unstable N(2)-ethylidene-dG into the stable, measurable N(2)-Et-dG.

Caption: Standard workflow for the quantification of N(2)-Et-dG by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification of N(2)-Et-dG

This protocol provides a representative methodology based on established procedures for quantifying N(2)-Et-dG in human leukocyte DNA.[19][22]

A. DNA Isolation and Quantification

-

Isolate genomic DNA from leukocyte pellets (buffy coat) using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Ensure RNA is removed by treating with RNase A.

-

Resuspend the final DNA pellet in sterile water.

-

Determine DNA concentration and purity using UV spectrophotometry. A260/A280 ratio should be ~1.8 and A260/A230 should be >2.0.[20]

B. Sample Preparation for LC-MS/MS

-

Aliquot approximately 50-100 µg of DNA for each sample analysis.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]N(2)-Et-dG) to each sample. This is critical for accurate quantification.

-

Add enzymatic digestion buffer (e.g., sodium acetate, zinc chloride).

-

Perform enzymatic hydrolysis by adding a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) to digest the DNA into individual deoxynucleosides. Incubate at 37°C for 24-48 hours.

-

Reductive Stabilization: Add sodium cyanoborohydride (NaBH₃CN) to the digest to reduce any unstable N(2)-ethylidene-dG to the stable N(2)-Et-dG.[19][22] Allow the reaction to proceed for 1-2 hours at room temperature.

-

Terminate the reaction and precipitate proteins by adding cold ethanol or acetonitrile. Centrifuge to pellet the precipitate.

-

Transfer the supernatant containing the deoxynucleosides to a new tube.

C. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the deoxynucleosides, including N(2)-Et-dG and the internal standard, with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

D. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using a mobile phase of water and methanol/acetonitrile, both containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Selected Reaction Monitoring (SRM) or High-Resolution Tandem Mass Spectrometry. Monitor the specific precursor-to-product ion transitions for both native N(2)-Et-dG and the [¹⁵N₅]N(2)-Et-dG internal standard.

-

Example Transition for N(2)-Et-dG: m/z 296 → m/z 180

-

Example Transition for [¹⁵N₅]N(2)-Et-dG: m/z 301 → m/z 185

-

-

Calculate the amount of N(2)-Et-dG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Normalize the results to the amount of unmodified deoxyguanosine (dG) in the sample, expressing the final value as adducts per 10⁷ or 10⁸ dG.

This compound as a Biomarker of Carcinogenic Risk

The robust methodologies for quantifying N(2)-Et-dG have enabled numerous studies that solidify its role as a critical biomarker linking alcohol consumption to cancer risk.

Correlation with Alcohol Consumption and Genotype

Studies consistently demonstrate a direct relationship between alcohol intake and levels of acetaldehyde-derived DNA adducts.

| Study Population / Model | Key Finding | Adduct Levels (N(2)-Et-dG or equivalent) | Reference |

| Human Drinkers vs. Non-Drinkers | Drinkers showed significantly higher adduct levels in leukocyte DNA compared to abstainers. | Drinkers: ~5,270 fmol/µmol dGuo; Non-drinkers: ~2,690 fmol/µmol dGuo | [19] |

| Human Social Drinkers | A slight, though not statistically significant, increase in leukocyte DNA adducts was observed 24-48 hours after a single dose of vodka. | ~35 per 10⁸ nucleosides (baseline) to ~37 per 10⁸ nucleosides (24h post-consumption) | [22] |

| ALDH2-Knockout Mice | Alcohol-fed ALDH2 -/- mice had ~10-fold higher adduct levels in liver DNA compared to wild-type mice. | ALDH2 +/+: 7.9 adducts/10⁷ bases; ALDH2 -/-: 79.9 adducts/10⁷ bases | [12] |

| Rhesus Monkeys (Chronic Alcohol) | Significantly increased adduct levels were found in the oral mucosa of alcohol-exposed monkeys compared to controls. | Levels were highest in the oral mucosa and decreased in tissues further from the mouth (esophagus). | [23] |

These findings provide compelling, quantitative evidence that alcohol consumption leads to the formation of N(2)-Et-dG in vivo.[24] The dramatically elevated levels in ALDH2-deficient models underscore the causal role of acetaldehyde in this process and explain the heightened cancer risk in human populations with this genetic variant.[1][12] The adduct serves not just as a marker of exposure, but as a direct measure of the biologically effective dose of acetaldehyde that reaches the DNA.

Conclusion and Future Directions

This compound stands as a central molecular lesion in the pathway of ethanol-induced carcinogenesis. Its formation is a direct consequence of acetaldehyde, the primary carcinogenic metabolite of alcohol. This stable DNA adduct poses a significant threat to genomic integrity by stalling DNA replication, which can lead to chromosomal damage or trigger potentially mutagenic bypass by TLS polymerases. Its repair appears to be dependent on the transcription-coupled NER pathway.

For researchers and drug development professionals, N(2)-Et-dG offers a validated and quantifiable biomarker to:

-

Assess the genotoxic burden of alcohol consumption.

-

Identify individuals at higher risk of alcohol-related cancers, particularly those with ALDH2 deficiency.

-

Evaluate the efficacy of potential chemopreventive agents designed to mitigate acetaldehyde toxicity or enhance DNA repair.

Future research should continue to elucidate the precise mutagenic signature of N(2)-Et-dG in different tissues and explore the interplay between this adduct and other forms of DNA damage, such as oxidative stress. A deeper understanding of the DNA damage response to N(2)-Et-dG may unveil novel targets for therapeutic intervention, ultimately aiding in the prevention and treatment of alcohol-associated malignancies.

References

-

Brooks, P. J., & Theruvathu, J. A. (2005). DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis. Alcohol, 35(3), 187-193. [Link]

-

Vaca, C. E., Fang, J. L., & Schweda, E. K. (1995). Identification of DNA adducts of acetaldehyde. Chemical research in toxicology, 8(3), 458-465. [Link]

-

Balbo, S., & Meng, L. (2017). Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis. Oncohema Key. [Link]

-

Seitz, H. K., & Stickel, F. (2006). The role of acetaldehyde in alcohol-associated cancer of the gastrointestinal tract. Expert review of gastroenterology & hepatology, 1(1), 121-131. [Link]

-

Mizumoto, A., Ohashi, S., Hirohashi, K., Amanuma, Y., Matsuda, T., & Muto, M. (2018). Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium. International journal of molecular sciences, 19(7), 1944. [Link]

-

Salaspuro, M. (2020). Local Acetaldehyde: Its Key Role in Alcohol-Related Oropharyngeal Cancer. Cancers, 12(5), 1239. [Link]

-

Seitz, H. K. (2017). Alcohol and Cancer: An Overview with Special Emphasis on the Role of Acetaldehyde and Cytochrome P450 2E1. Oncohema Key. [Link]

-

Vaca, C. E., Fang, J. L., & Schweda, E. K. H. (1995). Identification of DNA Adducts of Acetaldehyde. Chemical Research in Toxicology, 8(3), 458-465. [Link]

-

Tillonen, J., & Salaspuro, M. (2020). Local Acetaldehyde—An Essential Role in Alcohol-Related Upper Gastrointestinal Tract Carcinogenesis. International Journal of Molecular Sciences, 21(21), 8344. [Link]

-

Seitz, H. K., & Meier, P. (2007). Acetaldehyde as an underestimated risk factor for cancer development: role of genetics in ethanol metabolism. Therapeutic Umschau. Revue thérapeutique, 64(4), 221-224. [Link]

-

Seitz, H. K., & Stickel, F. (2007). Molecular mechanisms of alcohol-mediated carcinogenesis. Nature reviews. Cancer, 7(8), 599-612. [Link]

-

Brooks, P. J. (2018). Molecular Mechanisms of Alcohol-Induced Colorectal Carcinogenesis. Cancers, 10(6), 193. [Link]

-

Balbo, S., Hashibe, M., Gundy, S., Brennan, P., Canova, C., Simonato, L., ... & Boffetta, P. (2008). N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 17(11), 3026-3032. [Link]

-

Choi, J. Y., & Guengerich, F. P. (2005). The this compound and the O(6)-ethyl- and O(6)-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha. The Journal of biological chemistry, 280(48), 39843-39851. [Link]

-

Choi, J. Y., & Guengerich, F. P. (2005). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. Chemical Research in Toxicology, 18(11), 1731-1741. [Link]

-

Balbo, S., Juanes, R. C., Khariwala, S., Baker, E. J., Daun, M., & Hatsukami, D. K. (2016). Increased levels of the acetaldehyde-derived DNA adduct N2-ethyldeoxyguanosine in oral mucosa DNA from Rhesus monkeys exposed to alcohol. Mutagenesis, 31(5), 553-558. [Link]

-

Patidar, P. L., & Guengerich, F. P. (2011). Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι. The Journal of biological chemistry, 286(43), 37626-37635. [Link]

-

Matsuda, T., Yabushita, H., Kanaly, R. A., Shibutani, S., & Yokoyama, A. (2007). Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol. Carcinogenesis, 28(11), 2363-2366. [Link]

-

Irimia, A., & Egli, M. (2013). Basis of Miscoding of the DNA Adduct N2,3-Ethenoguanine by Human Y-family DNA Polymerases. The Journal of biological chemistry, 288(23), 16851-16861. [Link]

-

Kropachev, K., Kolbanovskiy, M., Kolbanovskiy, A., Liu, Z., Cai, Y., Zhang, S., ... & Broyde, S. (2014). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. Nucleic acids research, 42(15), 9745-9756. [Link]

-

Singh, R., & Farmer, P. B. (2012). Detection of acetaldehyde derived N(2)-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption. Mutation research, 737(1-2), 15-19. [Link]

-

Weimann, A., & Termini, J. (2008). Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Chemical research in toxicology, 21(10), 1931-1939. [Link]

-

Wang, P., & Wang, Y. (2014). Cytotoxic and mutagenic properties of regioisomeric O²-, N3- and O⁴-ethylthymidines in bacterial cells. Carcinogenesis, 35(7), 1603-1608. [Link]

-

Singh, R., & Farmer, P. B. (2012). Detection of acetaldehyde derived N-2-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption. ResearchGate. [Link]

-

Senevirathne, U., & Livneh, Z. (2019). Aldehyde-Associated Mutagenesis—Current State of Knowledge. International journal of molecular sciences, 20(17), 4212. [Link]

-

Swenberg, J. A., Dyroff, M. C., Bedell, M. A., Popp, J. A., Huh, N., Kirstein, U., & Rajewsky, M. F. (1984). O4-ethyldeoxythymidine, but not O6-ethyldeoxyguanosine, accumulates in hepatocyte DNA of rats exposed continuously to diethylnitrosamine. Proceedings of the National Academy of Sciences of the United States of America, 81(6), 1692-1695. [Link]

-

Ibeanu, G., & Geacintov, N. E. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. International journal of molecular sciences, 22(5), 2697. [Link]

-

Wikipedia. (2024). DNA repair. In Wikipedia. [Link]

-

Wogan, G. N., & Gorelick, N. J. (1985). Carcinogen-DNA Adducts as a Measure of Biological Dose for Risk Analysis of Environmental Carcinogens. Environmental health perspectives, 62, 29-33. [Link]

-

Zhang, S., Villalta, P. W., Wang, M., & Hecht, S. S. (2012). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 25(6), 1239-1245. [Link]

-

Chao, M. R., & Weng, T. H. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(11), 1919-1925. [Link]

-

Chao, M. R., & Weng, T. H. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. ResearchGate. [Link]

-

King, M. W. (2023). Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. The Medical Biochemistry Page. [Link]

-

Wikipedia. (2024). Pharmacology of ethanol. In Wikipedia. [Link]

Sources

- 1. josorge.com [josorge.com]

- 2. The role of acetaldehyde in alcohol-associated cancer of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol and Cancer: An Overview with Special Emphasis on the Role of Acetaldehyde and Cytochrome P450 2E1 | Oncohema Key [oncohemakey.com]

- 6. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Acetaldehyde as an underestimated risk factor for cancer development: role of genetics in ethanol metabolism [boris-portal.unibe.ch]

- 10. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]

- 11. mdpi.com [mdpi.com]

- 12. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection of acetaldehyde derived N(2)-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

N(2)-Ethylguanine: An In-depth Technical Guide on its Discovery, Formation, and Biological Significance as a DNA Adduct

An authoritative guide for researchers, scientists, and drug development professionals on the origins, analysis, and impact of a key biomarker of ethylating agent exposure.

Executive Summary

N(2)-Ethylguanine (N(2)-EtG) is a DNA adduct formed by the covalent attachment of an ethyl group to the exocyclic N(2) atom of guanine. Initially identified in studies exploring the genotoxic effects of environmental and endogenous ethylating agents, N(2)-EtG has emerged as a critical biomarker for assessing DNA damage. Its presence in biological systems is linked to exposure to carcinogens such as acetaldehyde, a metabolite of ethanol, and N-nitroso compounds. Unlike some other DNA adducts, N(2)-EtG can significantly distort the DNA helix, acting as a block to replicative DNA polymerases and necessitating error-prone translesion synthesis, which contributes to its mutagenic potential. This guide provides a comprehensive overview of the historical discovery of N(2)-EtG, the chemical mechanisms of its formation, state-of-the-art analytical methods for its detection, and its profound biological consequences, including its role in mutagenesis and DNA repair.

Introduction: The Landscape of DNA Adducts

The integrity of the genetic code is under constant assault from a variety of chemical agents. These agents, originating from both external environmental sources and internal metabolic processes, can react with DNA to form covalent modifications known as DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.[1] Ethylating agents, a prominent class of mutagens found in tobacco smoke, industrial pollutants, and certain foods, react with nucleophilic sites on DNA bases.[1] The N7 position of guanine is the most nucleophilic site and is frequently targeted, but other positions, including the exocyclic N(2) amino group, are also vulnerable to attack.[1][2][3] The resulting N(2)-alkylguanine adducts represent a significant form of DNA damage, with this compound serving as a key example of this lesion class.[2][3]

Historical Context and Discovery

The study of ethylated DNA bases dates back to investigations into the mechanisms of alkylating agents, such as N-ethyl-N-nitrosourea (ENU), a potent mutagen used extensively in experimental genetics.[4][5][6] Early research focused on various ethylated bases, including O(6)-ethylguanine, due to their clear miscoding potential.[7][8]

The discovery of this compound as a significant DNA lesion is closely tied to research on the carcinogenicity of ethanol. Acetaldehyde, the primary metabolite of ethanol, was identified as a key culprit in forming DNA adducts.[9][10] It reacts with deoxyguanosine to form an unstable Schiff base, N(2)-ethylidene-dG, which can then be reduced to the stable N(2)-Ethyl-2'-deoxyguanosine (N(2)-Et-dG) adduct.[9][11][12] The detection of N(2)-EtG in the DNA of both alcoholic and non-alcoholic individuals highlighted its relevance as a biomarker of endogenous and exogenous acetaldehyde exposure.[9][13] Further studies linked N(2)-EtG formation to other environmental exposures, including the industrial chemical vinyl chloride, whose metabolites can also ethylate the N(2) position of guanine.[2][14]

Mechanisms of this compound Formation

The formation of N(2)-EtG is a direct consequence of the reaction between an electrophilic ethylating species and the N(2) exocyclic amino group of guanine within the DNA helix.

Sources of Ethylating Agents:

-

Endogenous Metabolism: The most prominent endogenous source is acetaldehyde, produced during the metabolism of ethanol by alcohol dehydrogenase and CYP2E1.[11] Acetaldehyde is carcinogenic and its reaction with guanine is a key mechanism linking alcohol consumption to cancer.[9][15]

-

Environmental and Dietary Exposure:

-

N-Nitroso Compounds: Chemicals like N-nitrosodiethylamine (NDEA) and N-ethyl-N-nitrosourea (ENU) are powerful ethylating agents.[1] Nitrosamines often require metabolic activation by cytochrome P450 enzymes to generate a reactive ethyl diazonium ion that subsequently attacks the DNA.[1]

-

Vinyl Chloride: This industrial chemical is metabolized to chloroacetaldehyde and chloroethylene oxide, which can form various DNA adducts, including etheno adducts and, through subsequent reactions, contribute to the ethylated guanine pool.[16][17][18]

-

Tobacco Smoke: Cigarette smoke contains unidentified direct-acting ethylating agents that lead to the formation of ethylated DNA adducts, including N(7)-ethylguanine and this compound.[1][19][20]

-

Chemical Reaction:

The reaction proceeds via a nucleophilic attack from the nitrogen atom of guanine's amino group on the electrophilic carbon of the ethylating agent. This SN2 reaction forms a stable covalent bond, resulting in the this compound adduct. The ethyl group protrudes into the minor groove of the DNA double helix, causing a significant structural distortion.[9]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N(2)-EtG are paramount for its use as a biomarker. The low abundance of this adduct requires highly sensitive analytical techniques.

Core Analytical Strategy: The gold-standard approach involves:

-

DNA Isolation: Extraction of high-purity DNA from biological samples (e.g., tissue, blood leukocytes).[21]

-

DNA Hydrolysis: Enzymatic or chemical hydrolysis of the DNA to release the constituent nucleosides or bases.

-

Chromatographic Separation: Separation of the target adduct from the vast excess of normal nucleosides/bases using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[11]

-

Mass Spectrometric Detection: Highly sensitive and specific detection using tandem mass spectrometry (MS/MS).[11][22]

Detailed Protocol: UPLC-MS/MS for N(2)-Ethyl-2'-deoxyguanosine (N(2)-Et-dG)

This protocol is a representative workflow for the quantitative analysis of N(2)-Et-dG from DNA samples, adapted from established methodologies.[11]

1. DNA Isolation and Quantification: a. Isolate genomic DNA from the sample (e.g., dried blood spot, tissue) using a commercial kit (e.g., QIAamp DNA Mini Kit).[11] b. Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio) to ensure purity.[21]

2. Isotope-Labeled Internal Standard: a. Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]N(2)-Et-dG) to the DNA sample. This is crucial for accurate quantification by correcting for sample loss during preparation and for variations in ionization efficiency.

3. DNA Hydrolysis: a. Dry the DNA sample under a stream of nitrogen. b. Perform enzymatic hydrolysis using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) to digest the DNA into individual 2'-deoxynucleosides.

4. Sample Cleanup (Optional but Recommended): a. Use solid-phase extraction (SPE) to remove interfering salts and macromolecules, concentrating the nucleosides for improved sensitivity.

5. UPLC-MS/MS Analysis: a. Chromatography:

- Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm).[11]

- Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

- Mobile Phase B: Methanol or Acetonitrile.[11]

- Gradient: A gradient elution is typically used to separate the adduct from the highly abundant normal deoxynucleosides. b. Mass Spectrometry:

- Ionization: Electrospray Ionization in Positive Mode (ESI+).[11]

- Detection Mode: Multiple Reaction Monitoring (MRM).[11] This highly specific technique monitors a predefined fragmentation of the parent ion into a specific product ion.

- MRM Transitions:

- N(2)-Et-dG: m/z 296.16 → 180.16 (corresponds to the parent ion and the fragmented ethylguanine base).[11]

- Internal Standard ([¹⁵N₅]N(2)-Et-dG): m/z 301.1 → 185.1

6. Quantification: a. Generate a calibration curve using known amounts of N(2)-Et-dG standard and the internal standard. b. Quantify the amount of N(2)-Et-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

| Parameter | Typical Value/Condition | Reference |

| Technique | UPLC-Tandem Mass Spectrometry | [11] |

| Ionization | ESI+ | [11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [11] |

| Parent Ion (m/z) | 296.16 | [11] |

| Product Ion (m/z) | 180.16 | [11] |

| Linear Range | 5–200 ng/mL | [11] |

| LOD (on-column) | Femtomole (fmol) to attomole (amol) range | [22][23] |